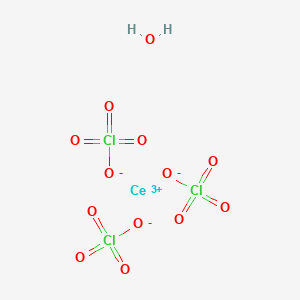

Cerium(III) perchlorate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cerium(III) perchlorate hydrate is a useful research compound. Its molecular formula is CeCl3H2O13 and its molecular weight is 456.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Thermal Decomposition

Cerium(III) perchlorate hydrate undergoes thermal decomposition to produce cerium(IV) dioxide. This process involves the formation of intermediate products like cerium oxoperchlorate, and at 460°C, it leads to the formation of nanocrystalline cerium dioxide with particle sizes around 13 nm (Skogareva et al., 2016).

Formation of Dinuclear Complexes

In aqueous perchloric acid solutions, primary aquo species of tetravalent cerium form as dinuclear complexes, identified via extended X-ray absorption fine structure spectroscopy and density functional theory calculations (Ikeda-Ohno et al., 2012).

Raman Spectroscopic Characterization

Cerium(III) perchlorate solutions have been characterized using Raman spectroscopy. This has led to the detection of weak polarized Raman bands, providing insights into the hydration and ion pair formation of light rare earth ions in these solutions (Rudolph & Irmer, 2017).

Nanocrystal Formation for Biological Applications

Nanocrystalline ceria, with interesting applications in biology, can be formed via the high-temperature thermal decomposition of cerium precursors, including cerium(III) perchlorate. These nanocrystals exhibit antioxidant properties due to the electron transfer between cerium(III) and cerium(IV) (Lee et al., 2012).

Chromatographic Separation

Cerium(III) has been separated using chromatographic methods in L-valine medium, demonstrating the capability of specific media and techniques for the effective isolation of cerium(III) from complex mixtures (Sabale & Mohite, 2009).

Adsorption and Recovery from Aqueous Solution

HKUST-1 metal-organic framework has been applied for the adsorption and recovery of Ce3+ ions from aqueous solutions, showing high efficiency and capacity. This opens up new ways for the recovery of cerium from water (Zhao et al., 2019).

Fenton-like Reaction Catalysis

Cerium(III) perchlorate has been shown to catalyze a Fenton-like reaction with hydrogen peroxide, generating oxygen radicals. This property is significant in environmental science and technology (Heckert et al., 2008).

特性

IUPAC Name |

cerium(3+);triperchlorate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPEEAOLNZWSI-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

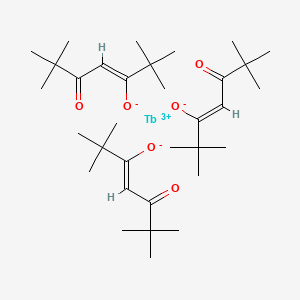

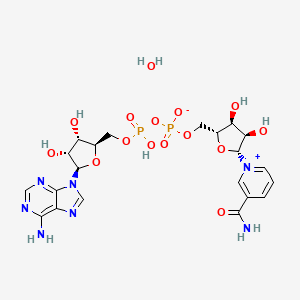

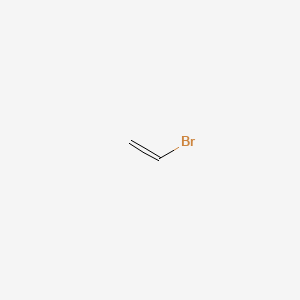

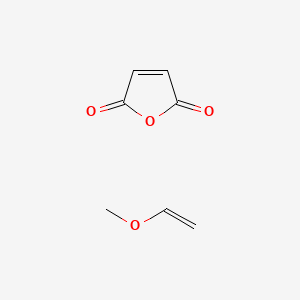

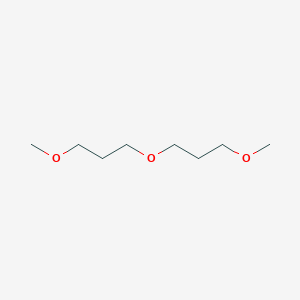

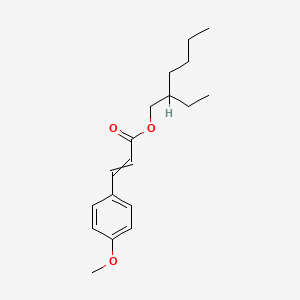

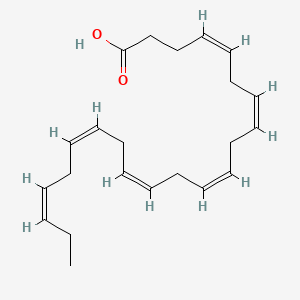

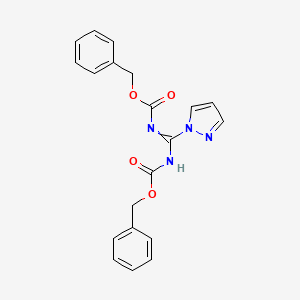

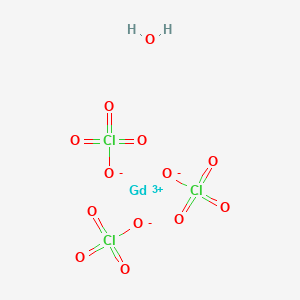

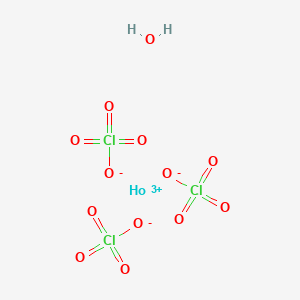

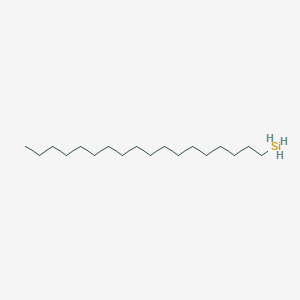

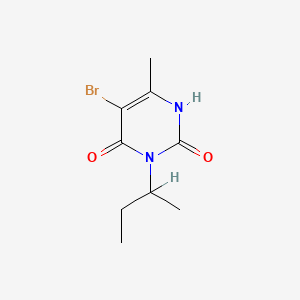

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。